

# BPIQ-I Chemical and Application Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Bpiq-i

CAS No.: 174709-30-9

Cat. No.: S578945

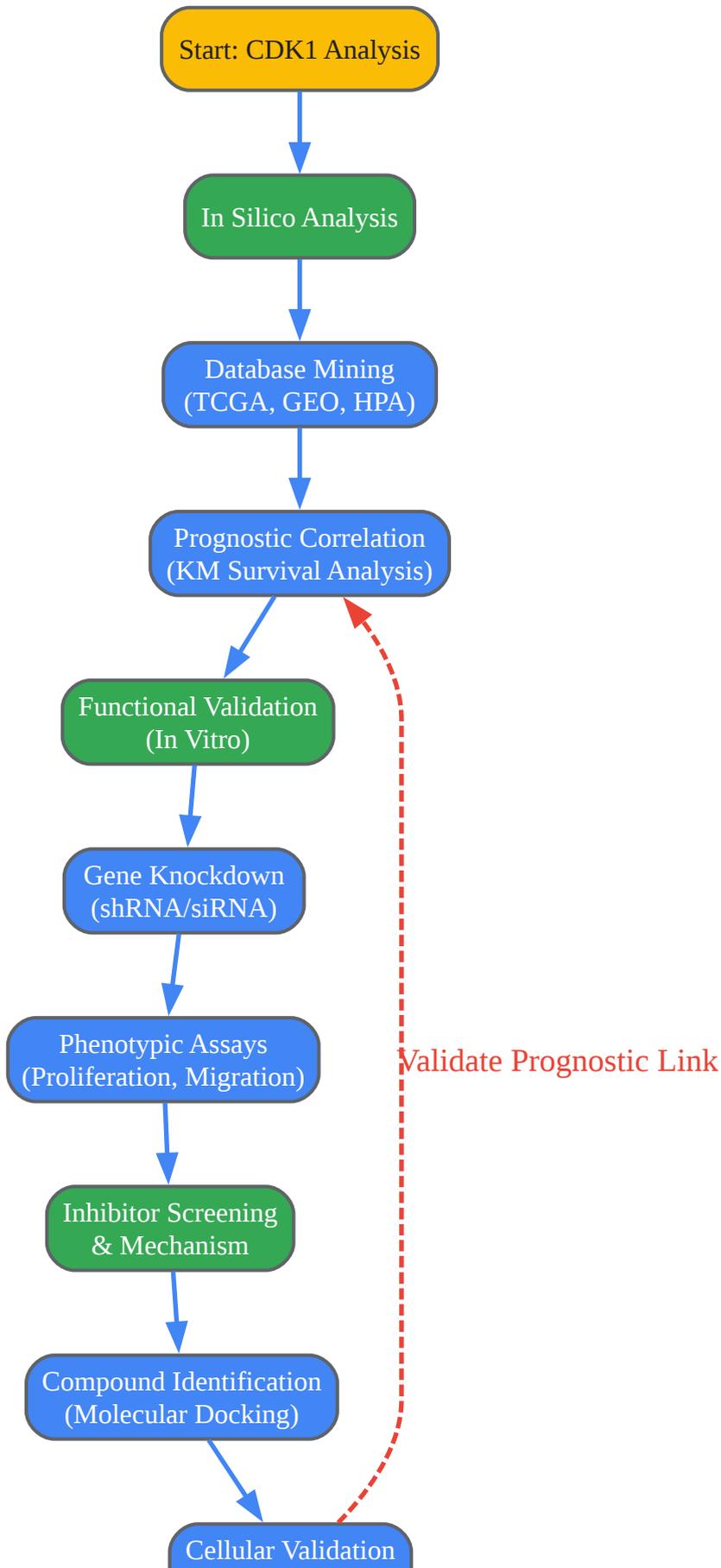
Get Quote

The table below summarizes the available key information on **BPIQ-I** for your reference.

Property	Description
Alternate Names	8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]-quinazoline [1]
CAS Number	174709-30-9 [1]
Molecular Formula	C <sub>16</sub> H <sub>12</sub> BrN <sub>5</sub> [1]
Molecular Weight	354.2 g/mol [1]
Primary Documented Application	Potent and specific inhibitor of the tyrosine kinase activity of EGFR [1]
Reported Mechanism	Believed to interact with cells via various receptors, modulating intracellular signaling molecules and potentially engaging with specific transcription factors [1]

## Experimental Workflow for CDK1 Analysis

For research on CDK1, which is a validated cancer therapy target [2], a typical analysis workflow involves gene expression validation, functional assessment, and compound screening. The following diagram outlines this general process, which can be optimized for various inhibitors.



[\(CTS, ITDR\)](#)

Click to download full resolution via product page

## Key Protocols for CDK1 Research

For your troubleshooting guides and FAQs, here are detailed methodologies for key experiments in the CDK1 analysis workflow, based on current literature.

### In Silico Analysis of CDK1 Expression and Prognosis

This protocol helps establish the baseline clinical relevance of CDK1 in a specific cancer type.

- **Objective:** To analyze CDK1 mRNA and protein expression levels across public databases and evaluate its correlation with patient survival.
- **Data Sources:** Utilize **The Cancer Genome Atlas (TCGA)** and **Gene Expression Omnibus (GEO)** datasets (e.g., GSE39582, GSE81582) for mRNA expression. Use the **Human Protein Atlas (HPA)** for protein-level validation [3].
- **Methodology:**
  - Employ R packages like **limma** to extract and compare CDK1 expression data between tumor and normal samples [3].
  - Use platforms like **GEPIA** and **UALCAN** for integrated analysis of TCGA and GTEx data [3].
  - For survival analysis, categorize patients into high and low CDK1 expression groups based on median expression. Perform **Kaplan-Meier (KM) survival analysis** using the R **survival** package, and generate **Receiver Operating Characteristic (ROC) curves** with the **pROC** package to assess diagnostic value [3].

### Functional Validation via CDK1 Knockdown

This assay confirms the functional role of CDK1 in tumorigenesis.

- **Objective:** To determine the effect of CDK1 loss-of-function on cancer cell phenotypes.
- **Cell Lines:** Use relevant colorectal cancer (CRC) or other cancer cell lines [3].
- **Knockdown:** Transfect cells with **CDK1-specific shRNA or siRNA** to silence gene expression [3].
- **Phenotypic Assays:**
  - **Cell Proliferation:** Use the **CCK-8 assay** to measure cell viability at 0, 24, 48, and 72 hours post-transfection [3].

- **Clonogenicity:** Perform **colony formation assays** by fixing and staining cells with crystal violet after 1-2 weeks of culture [3].
- **Migration & Invasion:** Use **Transwell assays** with or without Matrigel coating to assess cell migration and invasive potential, respectively. **Wound healing assays** can also be used to monitor cell migration over time [3].

## Identifying and Validating CDK1 Inhibitors

This protocol is key for screening potential compounds like **BPIQ-I**.

- **Objective:** To identify and biochemically validate small molecules that inhibit CDK1.
- **Compound Screening:** Use **molecular docking** with a modeled CDK1 kinase structure to virtually screen compound libraries (e.g., traditional Chinese medicine monomers) for binding affinity at the ATP-binding site [3].
- **Validation Assays:**
  - **Cellular Thermal Shift Assay (CETSA):** To confirm direct target engagement in a cellular context. This assay measures the stabilization of the target protein (CDK1) upon binding to the compound under thermal stress [3].
  - **Isothermal Dose-Response (ITDR):** To quantify the binding affinity and potency of the inhibitor by measuring target stability across a range of compound concentrations at a fixed temperature [3].

## Critical Troubleshooting Notes for Your Guides

When creating FAQs, you should prominently address the following:

- **Specificity of BPIQ-I:** Caution researchers that **BPIQ-I** is primarily characterized as an **EGFR inhibitor** [1]. Any proposed use for CDK1 analysis would require rigorous experimental validation to confirm binding and inhibitory activity.
- **Off-Target Effects:** Kinase inhibitors are often promiscuous. Stress the importance of using multiple orthogonal assays (e.g., in vitro kinase assays, CETSA) to confirm that observed phenotypic effects are truly due to CDK1 inhibition and not off-target activity.
- **Cell Line Context:** The expression and role of CDK1 can vary significantly between different cancer types and cell lines [2]. Recommendations for assay conditions (e.g., siRNA concentration, incubation times) should be presented as starting points that require optimization in the user's specific experimental system.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - BPIQ | CAS 174709-30-9 | SCBT - Santa Cruz Biotechnology I [[scbt.com](https://www.scbt.com)]
2. Targeting CDK1 in cancer: mechanisms and implications [[nature.com](https://www.nature.com)]
3. Identification and validation of CDK1 as a promising ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [BPIQ-I Chemical and Application Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b578945#bpiq-i-cdk1-analysis-optimization>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)